molecular formula C13H15NO4 B6268652 ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate CAS No. 58900-90-6

ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate

Cat. No.: B6268652
CAS No.: 58900-90-6
M. Wt: 249.3
InChI Key:
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Description

Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate is a chemical compound with the molecular formula C13H15NO4 . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been described, which involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .


Chemical Reactions Analysis

The compound can be synthesized through a series of chemical reactions. One such method involves the use of methyl arenes, active methylene compounds, and UHP with lactic acid at 80 °C .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Mechanism of Action

As an impurity of Cilostazol, this compound may share similar mechanisms of action. Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate involves the reaction of ethyl 2-bromoacetate with 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in the presence of a base to form the intermediate, which is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "Ethyl 2-bromoacetate", "2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde", "Base (e.g. sodium hydride, potassium carbonate)", "Acetic anhydride" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in the presence of a base (e.g. sodium hydride, potassium carbonate) in an aprotic solvent (e.g. DMF, DMSO) to form the intermediate.", "Step 2: The intermediate is then treated with acetic anhydride in the presence of a base (e.g. pyridine) to yield the final product, ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate.", "Overall reaction: Ethyl 2-bromoacetate + 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde + base + acetic anhydride -> ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate + HBr + base byproducts" ] }

58900-90-6

Molecular Formula

C13H15NO4

Molecular Weight

249.3

Purity

90

Origin of Product

United States

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